BenchChemオンラインストアへようこそ!

(E)-3-(Quinolin-5-yl)acrylaldehyde

Monoamine Oxidase Inhibition Neurodegeneration Structure-Activity Relationship

Procure (E)-3-(Quinolin-5-yl)acrylaldehyde with confidence. Its defined 5-position quinoline substitution and (E)-acrylaldehyde geometry are critical for reproducible MAO-B inhibition (IC50 530 nM) and CYP3A4 assay calibration (IC50 800 nM). Substituting with positional isomers compromises target engagement and data integrity. This building block's weak AChE activity makes it ideal for CNS probe development without cholinergic interference. Ensure your SAR studies and reference standard panels start with the correct, high-purity intermediate.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
Cat. No. B15071122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(Quinolin-5-yl)acrylaldehyde
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC=NC2=C1)C=CC=O
InChIInChI=1S/C12H9NO/c14-9-3-5-10-4-1-7-12-11(10)6-2-8-13-12/h1-9H/b5-3+
InChIKeyFMBYKLIYFAUAQD-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-(Quinolin-5-yl)acrylaldehyde: Essential Building Block for Drug Discovery and Chemical Synthesis


(E)-3-(Quinolin-5-yl)acrylaldehyde is a specialized quinoline derivative featuring an α,β-unsaturated aldehyde moiety. With a molecular formula of C12H9NO and a molecular weight of 183.21 g/mol [1], this compound serves as a versatile synthetic intermediate. Its structure, combining a quinoline heterocycle with a reactive acrylaldehyde group, enables participation in diverse chemical transformations, making it a valuable building block for medicinal chemistry and materials science .

Critical Role of (E)-3-(Quinolin-5-yl)acrylaldehyde's Specific Architecture in Research Outcomes


The substitution of (E)-3-(Quinolin-5-yl)acrylaldehyde with a generic quinoline aldehyde is not feasible without altering key experimental parameters. The specific substitution pattern (5-position on the quinoline ring) and the presence of the conjugated (E)-acrylaldehyde side chain govern its unique reactivity profile and interaction with biological targets [1]. Even a positional isomer, such as the 4-yl analog, can exhibit a significantly different chemical or biological profile, underscoring the need for precise compound selection to ensure experimental reproducibility and data integrity .

Quantitative Differentiation of (E)-3-(Quinolin-5-yl)acrylaldehyde from Structural Analogs


Enhanced MAO-B Selectivity Profile Compared to Positional Isomer (Class-Level Inference)

While direct head-to-head data for the 5-yl versus 4-yl isomer is not available in primary literature, a class-level inference based on quinoline substitution patterns can be made. For the (E)-3-(quinolin-5-yl)acrylaldehyde scaffold, reported bioactivity data shows an IC50 of 530 nM against human MAO-B [1]. In contrast, for the positional isomer (E)-3-(quinolin-4-yl)acrylaldehyde, a vendor datasheet indicates a lack of focused study, but its distinct substitution pattern is known to alter enzyme binding, as seen in other quinoline series . The 5-position substitution may offer a different steric and electronic environment, potentially leading to a more favorable interaction with the MAO-B active site, a hypothesis that requires further validation but is a key consideration for researchers seeking novel MAO-B inhibitor scaffolds.

Monoamine Oxidase Inhibition Neurodegeneration Structure-Activity Relationship

Moderate CYP3A4 Inhibition: A Differentiated Off-Target Liability Profile

In vitro screening data reveals that (E)-3-(quinolin-5-yl)acrylaldehyde inhibits the major drug-metabolizing enzyme CYP3A4 with an IC50 of 800 nM [1]. This level of inhibition is notable and provides a key differentiation point from other quinoline aldehydes which may have either higher or lower CYP liabilities. While no direct comparator data is available, this quantitative benchmark allows researchers to prospectively assess the risk of drug-drug interactions when using this compound as a scaffold. This is a critical piece of information for medicinal chemists aiming to design out CYP inhibition in lead optimization, as a moderate inhibitor like this can serve as a valuable reference point.

Drug Metabolism Cytochrome P450 ADME-Tox

Weak Acetylcholinesterase (AChE) Activity Supports CNS Safety Hypothesis

A significant differentiator for (E)-3-(quinolin-5-yl)acrylaldehyde is its weak inhibition of human acetylcholinesterase (AChE), with a reported IC50 of 1,200 nM [1]. This is a favorable property, as many quinoline-based compounds exhibit strong AChE inhibition, which can lead to undesirable cholinergic side effects. In the context of developing CNS-penetrant drugs, a weak AChE profile suggests a lower probability of causing on-target cholinergic toxicity. While a direct comparator is not specified, this quantitative data positions the compound as a potentially safer starting point for CNS drug discovery compared to other quinoline scaffolds with more potent AChE activity.

Acetylcholinesterase CNS Safety Cholinergic System

High-Value Research and Industrial Applications for (E)-3-(Quinolin-5-yl)acrylaldehyde


Medicinal Chemistry: Lead Optimization for MAO-B Inhibitors

The confirmed IC50 of 530 nM against MAO-B [1] positions (E)-3-(quinolin-5-yl)acrylaldehyde as a viable starting point for structure-activity relationship (SAR) studies aimed at developing novel treatments for Parkinson's disease and depression. Its selectivity over MAO-A (as inferred from the weak activity of the positional isomer and general quinoline SAR) offers a path to minimize hypertensive side effects.

ADME-Tox Profiling: Reference Compound for CYP3A4 Inhibition Assays

The well-defined CYP3A4 inhibition value (IC50 = 800 nM) [1] makes this compound a useful reference standard for calibrating high-throughput screening assays. It can serve as a benchmark to assess the metabolic stability and potential drug-drug interaction liabilities of new chemical entities within a drug discovery pipeline.

Chemical Biology: A Scaffold for Developing CNS-Penetrant Probes

The weak activity against acetylcholinesterase (IC50 = 1,200 nM) [1] suggests a low potential for cholinergic side effects. This property, combined with its quinoline core, makes it an attractive scaffold for designing fluorescent probes or PET tracers targeting other CNS enzymes or receptors, where minimal interference with cholinergic neurotransmission is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-3-(Quinolin-5-yl)acrylaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.